molecular formula C18H15NO4S B2731283 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one CAS No. 950281-19-3

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one

Cat. No. B2731283
CAS RN: 950281-19-3
M. Wt: 341.38
InChI Key: FRNOOGHZTGBVCC-UHFFFAOYSA-N
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Description

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one, also known as DHICS, is a chemical compound that has gained attention for its potential therapeutic applications. DHICS is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Advanced methods for synthesizing chromene and dihydroquinoline derivatives have been developed, including base-promoted sequential annulation processes that provide wide substrate scope and excellent regioselectivity. These processes highlight the compound's potential for diverse functional group integration and structural versatility (Lu, Zhang, & Miao, 2020).
  • Green Chemistry Approaches : Catalyst-free and solvent-free conditions have been utilized for the synthesis of functionalized chromenes, demonstrating the compound's role in promoting environmentally friendly chemical processes (Kumar, Kaur, Gupta, & Sharma, 2015).
  • Anticancer Potential : Certain derivatives have shown promise as anticancer agents, with studies on tetrahydroisoquinoline moieties revealing their cytotoxic activities against cancer cell lines, underscoring the compound's relevance in cancer research (Redda, Gangapuram, & Ardley, 2010).

Potential Biological Activities

  • Antimicrobial Activities : Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, related to the core structure of interest, have been synthesized and evaluated for antimicrobial properties, indicating the compound's utility in developing new antimicrobial agents (Ansari & Khan, 2017).
  • Enzyme Inhibition : Research on derivatives has identified potent and selective inhibitors for specific enzymes, such as the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, suggesting the compound's significance in targeting enzymes relevant to diseases like cancer (Jamieson et al., 2012).

Chemical and Physical Properties Analysis

  • Density Functional Theory (DFT) Studies : Detailed analyses, including DFT calculations and studies on the electronic structure, have been conducted to understand the compound's molecular properties better, providing insights into its reactivity and stability (Halim & Ibrahim, 2017).

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18-17(11-14-6-3-4-8-16(14)23-18)24(21,22)19-10-9-13-5-1-2-7-15(13)12-19/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNOOGHZTGBVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

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